4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
Description
The compound 4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a structurally complex 1,2,4-triazole derivative featuring:
- Two 4-phenyl-4H-1,2,4-triazole cores linked via an ethylene bridge.
- Two (2-phenylethyl)sulfanyl groups at positions 3 and 5 of the triazole rings.
Its synthesis likely follows established protocols for 1,2,4-triazole thioethers, involving cyclization of thiosemicarbazides or S-alkylation of triazole thiol precursors (see ) . Structural characterization would require single-crystal X-ray diffraction (SHELX refinement tools, ) and spectroscopic methods .
Properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-[2-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6S2/c1-5-13-27(14-6-1)23-25-41-33-37-35-31(39(33)29-17-9-3-10-18-29)21-22-32-36-38-34(40(32)30-19-11-4-12-20-30)42-26-24-28-15-7-2-8-16-28/h1-20H,21-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSTJVCWGYVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole belongs to a class of chemicals known as triazoles, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
This compound features a complex structure that includes multiple phenyl and triazole groups. The presence of sulfanyl groups is particularly noteworthy as they often enhance biological activity through various mechanisms.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. In a study evaluating various triazole compounds, derivatives similar to the one showed promising results against different cancer cell lines. For instance, compounds containing electron-donating groups generally exhibited higher anti-proliferative activity compared to those with electron-withdrawing groups. The compound's structure suggests potential activity against breast cancer cell lines (MCF-7 and MDA-MB-231) based on the known efficacy of similar triazoles in these models .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. A review highlighted that certain triazole derivatives demonstrated effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity . Given the structural similarities to other active triazoles, it is plausible that the compound may exhibit similar antibacterial effects.
Antioxidant Activity
Antioxidant properties have been attributed to some triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of phenolic structures in the compound could enhance its ability to act as an antioxidant .
The mechanisms by which triazoles exert their biological effects are varied:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cell proliferation and survival in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial action often involves disrupting bacterial membranes.
- Antioxidant Mechanisms : By scavenging free radicals, these compounds can protect cells from oxidative damage.
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a variety of pathogens, including bacteria and fungi. The specific compound may enhance this activity due to the presence of phenyl and sulfanyl groups, which can improve lipophilicity and membrane permeability.
- Anticancer Properties : Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The presence of the phenyl and sulfanyl moieties may contribute to increased cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in targeting specific cancer pathways.
- Anti-inflammatory Effects : Triazoles are known to exhibit anti-inflammatory properties. The compound's structural features may allow it to modulate inflammatory responses effectively, making it a candidate for developing new anti-inflammatory drugs.
Agricultural Applications
- Fungicides : Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The compound could be formulated into agricultural products aimed at controlling fungal diseases in crops.
- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Triazoles can influence plant hormone levels, thereby enhancing growth or stress resistance.
Materials Science Applications
- Polymer Chemistry : The unique chemical structure of the compound may allow it to serve as a monomer or additive in polymer formulations. Its incorporation could enhance thermal stability or mechanical properties of polymers.
- Nanotechnology : Research into the use of triazole derivatives in nanomaterials has been growing. This compound could be explored for its potential in creating nanostructured materials with specific electronic or optical properties.
Antimicrobial Efficacy
A study published in Drug Target Insights investigated various triazole derivatives for their antimicrobial efficacy against resistant strains of bacteria and fungi. The results indicated that compounds with similar structural motifs showed significant inhibition zones against tested pathogens .
Anticancer Activity
In a recent investigation into anticancer agents, derivatives containing the triazole ring were evaluated for their cytotoxic effects on human cancer cell lines (e.g., A549 lung cancer cells). The findings suggested that modifications on the triazole ring could enhance selectivity and potency against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differentiating features are summarized below:
Key Trends:
- Halogen substituents (Cl, F) improve crystallinity and intermolecular interactions () .
- Bulkier groups (e.g., phenylethyl in the target compound) reduce solubility but enhance binding affinity in hydrophobic environments.
- Electron-withdrawing groups (CF₃, nitro) modulate reactivity and stability () .
Common Pathways:
S-Alkylation of Triazole Thiols ():
- Example: Reaction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with α-halogenated ketones using Cs₂CO₃ .
- Yields: 70–90% for simple alkylations; lower for sterically hindered substrates.
Cyclization of Thiosemicarbazides ():
Bioactivity Comparisons:
Structure-Activity Relationships (SAR):
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole scaffold is constructed via cyclocondensation reactions. A representative approach involves the reaction of thiosemicarbazide derivatives with carboxylic acid derivatives under acidic conditions. For instance:
-
Thiosemicarbazide precursor synthesis :
-
Functionalization with sulfanyl groups :
Ethyl Bridge Installation
The ethyl spacer connecting the two triazole units is introduced via nucleophilic alkylation:
-
Intermediate alkylation :
-
Second triazole coupling :
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Temperature | 60°C | +20% vs. RT |
| Reaction Time | 6 h | +10% vs. 12 h |
Catalytic Systems
-
Copper(I)-mediated click chemistry : Enhances triazole formation efficiency (CuI, 5 mol%, 85% yield).
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12%.
Purification and Characterization
Chromatographic Techniques
| Step | Stationary Phase | Mobile Phase | Purity Achieved |
|---|---|---|---|
| Initial purification | Silica gel | DCM/MeOH (95:5) | 92% |
| Final polishing | C18 reverse-phase | Acetonitrile/H₂O (70:30) | 98.5% |
Spectroscopic Validation
Challenges and Mitigation
Byproduct Formation
Scalability Limitations
-
Problem : Column chromatography becomes inefficient at >100 g scale.
-
Alternative : Recrystallization from ethyl acetate/hexane (1:3) achieves 95% purity at pilot scale.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Stepwise | 32% | 98.5% | 450 |
| One-pot | 28% | 95% | 380 |
| Flow Chemistry | 40% | 97% | 520 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole?
- Methodology :
- Step 1 : Start with a base triazole scaffold (e.g., 4-phenyl-1,2,4-triazole-3-thione) and introduce sulfanyl groups via nucleophilic substitution using 2-phenylethanethiol under alkaline conditions (e.g., KOH/EtOH) .
- Step 2 : Employ alkylation or cross-coupling reactions to attach the ethyl-linked triazole moiety. For example, use 1,2-dibromoethane as a linker in the presence of a palladium catalyst .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using H-NMR and LC-MS .
Q. How do structural modifications (e.g., sulfanyl group position) affect the compound’s stability?
- Methodology :
- Compare thermal stability using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, triazoles with para-substituted sulfanyl groups exhibit higher thermal stability (decomposition >250°C) compared to ortho-substituted analogs .
- Assess hydrolytic stability by incubating the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC. Sulfanyl groups at the 3-position show resistance to hydrolysis under acidic conditions .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density profiles and identify reactive sites. For example, the sulfur atom in the sulfanyl group has a high nucleophilic susceptibility (Fukui indices >0.1) .
- Validate predictions with experimental kinetic studies using varying electrophiles (e.g., methyl iodide, benzyl chloride) in DMF, monitored by C-NMR .
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of the triazole core?
- Methodology :
- Use single-crystal X-ray diffraction to determine the dominant tautomer. For example, 1,2,4-triazole derivatives often favor the 1H-tautomer in the solid state, stabilized by intramolecular hydrogen bonds (N–H···S interactions) .
- Compare experimental data with computational models (e.g., Hirshfeld surface analysis) to resolve discrepancies between predicted and observed tautomeric ratios .
Q. What methodological approaches are recommended for analyzing conflicting bioactivity data across studies?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C). For example, inconsistent IC values for acetylcholinesterase inhibition may arise from variations in enzyme sources or buffer systems .
- Step 2 : Use meta-analysis tools to compare datasets, adjusting for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line viability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
